molecular formula C9H10N2O3 B1296903 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide CAS No. 90557-92-9

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

Cat. No. B1296903
CAS RN: 90557-92-9
M. Wt: 194.19 g/mol
InChI Key: MKOUZUYLZSZHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C9H10N2O3 . It has a molecular weight of 194.19 g/mol . The compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motifs has been achieved using engineered Candida antarctica lipase B . The process involves the kinetic resolution of the substrate 1,4-benzodioxane-2-carboxylic acid methyl ester .


Molecular Structure Analysis

The InChI code for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is 1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) . The compound has a complex structure with a total of 14 heavy atoms .


Physical And Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has a melting point of 110-115 degrees Celsius . It has a topological polar surface area of 73.6 Ų and a rotatable bond count of 1 . The compound is also characterized by a complexity of 222 .

Scientific Research Applications

Insecticidal Activities

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide derivatives have been studied for their insecticidal properties. Specifically, analogues with benzodioxole and benzodioxane instead of the phenyl group have shown high insecticidal activities, proving to be superior or equal to commercial insecticides like tebufenozide (Sawada et al., 2003).

Antimicrobial Activity

A series of 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system, starting from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, have displayed significant antimicrobial activities. These compounds showed antibacterial and antifungal activities comparable or superior to reference drugs like norfloxacin, chloramphenicol, and fluconazole against various bacterial strains and fungi (Khalilullah et al., 2016).

Antihepatotoxic Activity

Novel 1,3,4-oxadiazole derivatives containing the 1,4-dioxane ring system have been synthesized and showed significant antihepatotoxic activities against CCl4-induced hepatotoxicity in rats, comparable to the standard drug Silymarin. This showcases its potential as a therapeutic agent for liver protection (Ahmed et al., 2011).

Application in Enantiospecific Synthesis

2,3-Dihydro-1,4-benzodioxin-2-carboxylic acid, derivable from 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, has been identified as a valuable chiral synthon for enantiospecific synthesis of therapeutic agents. A discovered amidase activity from Alcaligenes faecalis subsp. parafaecalis has been utilized for efficient production of enantiomerically pure 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, suggesting its significance in pharmaceutical synthesis (Mishra et al., 2016).

Synthesis of Benzodioxane Derivatives as Lipoxygenase Inhibitors

Benzodioxane derivatives have been synthesized and evaluated for their potential as lipoxygenase inhibitors, which might serve as therapeutic agents for inflammatory ailments. The derivatives showed promising results against various bacterial strains and displayed inhibitory potential against the lipoxygenase enzyme, indicative of their potential medicinal applications (Abbasi et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUZUYLZSZHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284292
Record name 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide

CAS RN

90557-92-9
Record name 90557-92-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.